molecular formula C5H9NO2 B2534640 (2S,4R)-4-methylazetidine-2-carboxylic acid CAS No. 2237226-49-0

(2S,4R)-4-methylazetidine-2-carboxylic acid

Cat. No. B2534640
CAS RN: 2237226-49-0
M. Wt: 115.132
InChI Key: HJNCIIYYAHQDGZ-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,4R)-4-methylazetidine-2-carboxylic acid” is a chemical compound with the CAS Number: 2241129-92-8. It has a molecular weight of 115.13 .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound. The InChI Code for this compound is 1S/C5H9NO2/c1-3-2-4 (6-3)5 (7)8/h3-4,6H,2H2,1H3, (H,7,8)/t3-,4+/m1/s1 .

Scientific Research Applications

Synthesis and Molecular Weight Studies

The compound (2S,4R)-4-methylazetidine-2-carboxylic acid has been utilized in the synthesis of novel isomeric analogs of dl-proline, contributing to the formation of abnormally high molecular weight polypeptides. This process involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the title compound (Soriano, Podraza, & Cromwell, 1980).

Glycosidase Inhibitory Activity

Azetidine iminosugars synthesized from d-glucose, including (2S,3R)-3-hydroxy-N-methylazetidine-2-carboxylic acid, have shown significant inhibitory activity against amyloglucosidase from Aspergillus niger. These compounds, derived through intramolecular Mitsunobu reactions, offer potential insights into enzyme inhibition mechanisms (Lawande et al., 2015).

Rotational Barriers in Isomerization

Studies on rotational barriers for cis/trans isomerization of various proline analogues, including (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, have been conducted using dynamic 1H NMR spectroscopy. These investigations are crucial for understanding the structural dynamics of these compounds (Kern, Schutkowski, & Drakenberg, 1997).

Non-Proteinogenic Amino Acid Applications

The synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose, including derivatives of this compound, has been shown to provide valuable non-proteinogenic amino acids. These compounds are stable at acidic and neutral pH and have applications in peptide isosteres, potentially useful in medicinal chemistry (Glawar et al., 2013).

Antibacterial Agent Synthesis

The stereochemical purity of azetidinylquinolones, including those containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety, has been explored to understand the effects of chirality on potency and in vivo efficacy. This research has implications for the development of novel antibacterial agents (Frigola et al., 1995).

Plant and Bacterial Studies

Azetidine-2-carboxylic acid, a proline analogue, has been used in studies of proline metabolism and protein conformation in organisms like Arabidopsis thaliana and Escherichia coli. This research is significant for understanding biochemical pathways in different life forms (Verbruggen, van Montagu, & Messens, 1992).

Safety and Hazards

The compound has the following hazard statements: H315, H319, H335. The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2S,4R)-4-methylazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-2-4(6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNCIIYYAHQDGZ-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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